

Part 1: The Nicotinic Acid Scaffold: A Foundation for Therapeutic Innovation

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Compound of Interest

Compound Name: *2-Ethylnicotinic acid*

Cat. No.: B1362757

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Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, primarily recognized for its role in cellular metabolism and its pharmacological effects on lipid profiles. At pharmacological doses, nicotinic acid significantly alters plasma levels of lipids and lipoproteins, most notably by increasing high-density lipoprotein (HDL) cholesterol.^[1] Its clinical utility is mediated through the G protein-coupled receptor GPR109A, a discovery that has clarified the mechanisms behind both its therapeutic effects and its common side effects, such as flushing.^[1]

The intrinsic biological relevance of the pyridinecarboxylic acid core has made it a privileged scaffold in drug discovery. Chemical modification of this core has led to a vast array of derivatives with diverse pharmacological activities. Among these, 2-substituted nicotinic acids have emerged as a particularly fruitful class of compounds. The introduction of substituents at the C2 position of the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

2-Ethylnicotinic acid (CAS 3421-76-9) exemplifies a simple yet crucial member of this class. ^{[2][3]} While detailed historical accounts of its specific initial synthesis are not prominently documented in seminal literature, its utility has become apparent in contemporary chemical and pharmaceutical research. It serves as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system (CNS) disorders, and as a versatile building block for constructing complex nicotinic receptor ligands.^[4]

Table 1: Physicochemical Properties of **2-Ethylnicotinic Acid**

Property	Value	Source
CAS Number	3421-76-9	[4]
Molecular Formula	C ₈ H ₉ NO ₂	[4]
Molecular Weight	151.16 g/mol	[4]
Boiling Point	273°C	[4]
MDL Number	MFCD18072523	[4]

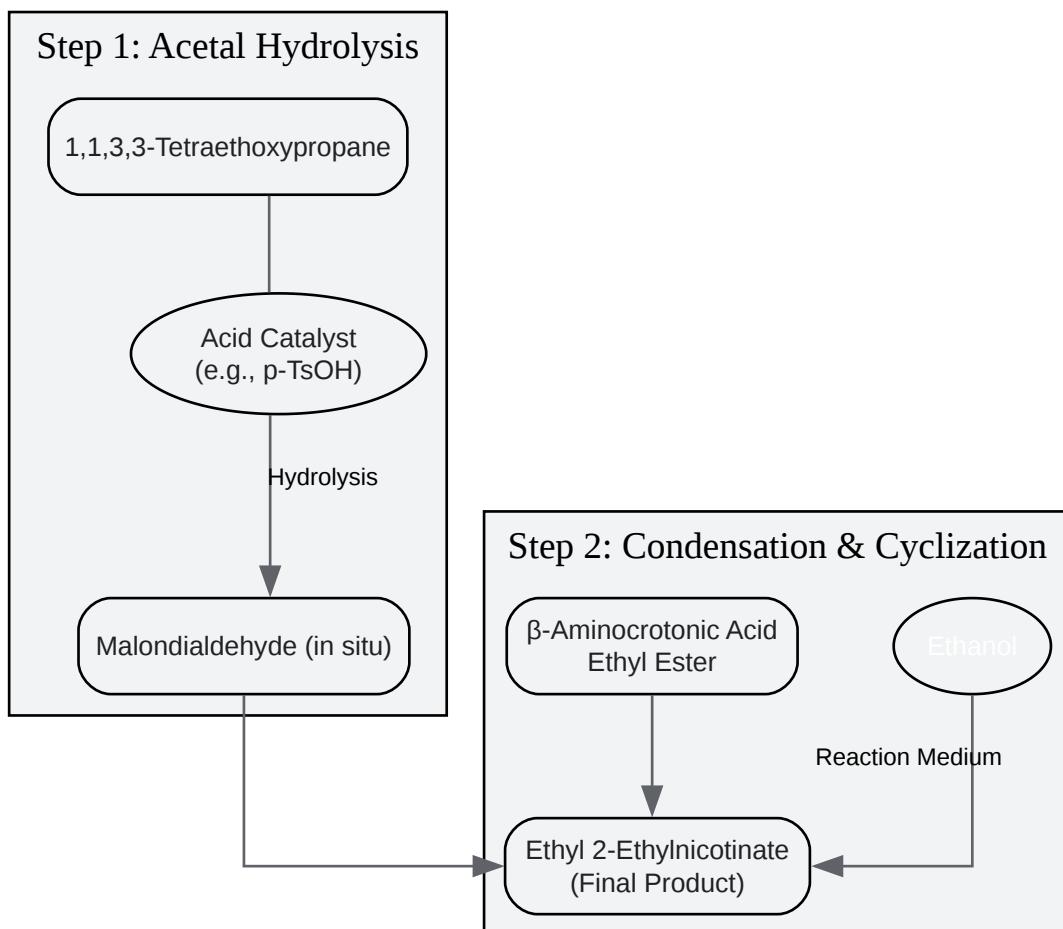
Part 2: The Synthetic Landscape: From Classical Reactions to Modern Methodologies

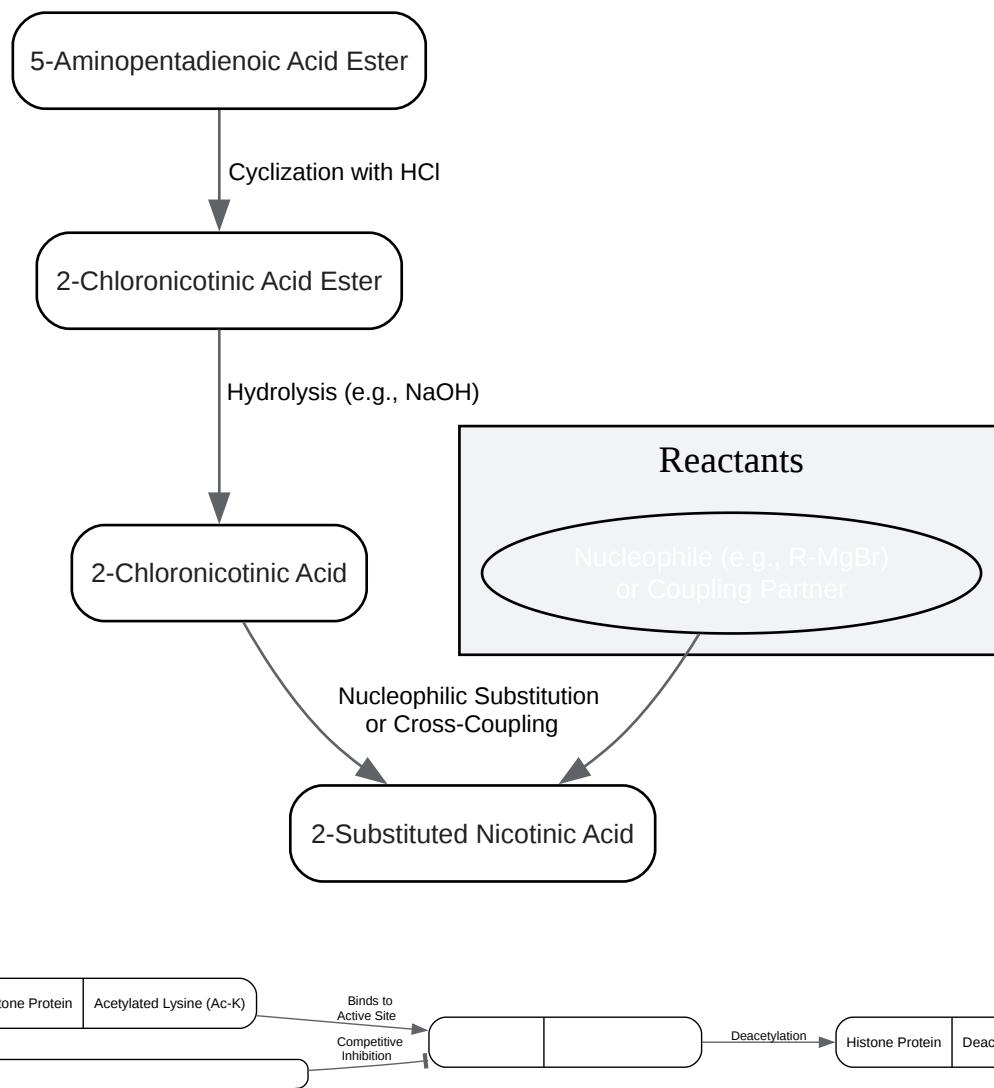
The synthesis of 2-substituted nicotinic acids like **2-EthylNicotinic acid** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific functional group tolerance. The following sections detail key synthetic strategies, explaining the rationale behind the chosen reactions and protocols.

Strategy 1: Hantzsch-type Pyridine Synthesis for 2-Alkylnicotinic Esters

A foundational method for constructing the pyridine ring is the Hantzsch synthesis and its variations. This approach involves the condensation of a β -dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of a 2-alkylnicotinic acid ester, a plausible pathway involves the reaction of an enamine with a 1,3-dielectrophile. A method adapted from the synthesis of the analogous ethyl 2-methylnicotinate provides a robust blueprint.[\[5\]](#)

The logic of this approach is to build the pyridine ring from acyclic precursors in a convergent manner. The reaction between 1,1,3,3-tetraethoxypropane (a protected form of malondialdehyde) and β -aminocrotonic acid ethyl ester exemplifies a three-component reaction induced by a Michael addition, leading to the desired substituted pyridine core.[\[5\]](#)



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